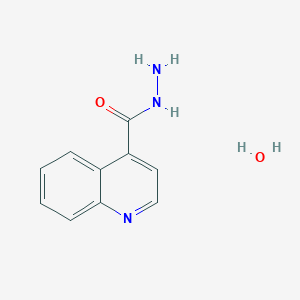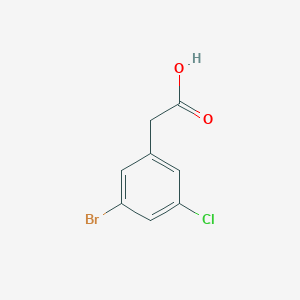
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. These types of compounds are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell communication and molecular recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.
Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.
Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or nitric acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Acylation or alkylation reagents under basic or acidic conditions.
Major Products
The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.
Applications De Recherche Scientifique
Chemistry
In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.
Biology
In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.
Medicine
In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry
In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.
beta-D-Gal-(1->3)-beta-D-GlcNAc-(1->6)-D-Gal: Different linkage pattern.
Uniqueness
The unique linkage and composition of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal confer specific biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJAGXHAXHZJU-MRGJSYKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














